molecular formula C21H15F3N4O2 B2881216 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-15-8

3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Número de catálogo: B2881216
Número CAS: 941936-15-8
Peso molecular: 412.372
Clave InChI: KEFVKMKFLASWMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetically accessible small molecule that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyridine core, a privileged structure frequently employed in the design of kinase inhibitors source . The incorporation of the 3-(trifluoromethyl)phenyl group is a strategic modification commonly used to enhance lipophilicity and improve binding interactions with hydrophobic regions of target proteins, thereby influencing potency and pharmacokinetic properties source . Researchers utilize this compound to probe biological pathways and develop novel therapeutic agents, particularly in oncology and inflammatory diseases, where the modulation of specific kinase signaling cascades is a primary objective. Its research value lies in its potential as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the dihydropyrazolopyridine framework to optimize selectivity and efficacy against a range of biological targets.

Propiedades

Número CAS

941936-15-8

Fórmula molecular

C21H15F3N4O2

Peso molecular

412.372

Nombre IUPAC

3-methyl-4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H15F3N4O2/c1-12-17-18(29)16(11-25-19(17)28(27-12)15-8-3-2-4-9-15)20(30)26-14-7-5-6-13(10-14)21(22,23)24/h2-11H,1H3,(H,25,29)(H,26,30)

Clave InChI

KEFVKMKFLASWMO-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16F3N5O
  • Molecular Weight : 393.36 g/mol
  • IUPAC Name : 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Biological Activity Overview

The pyrazolo[3,4-b]pyridine derivatives are known for their significant biological activities including:

  • Anticancer
  • Anti-inflammatory
  • Antibacterial
  • Antiviral

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed cytotoxic effects against various cancer cell lines such as HeLa and DU 205 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Research has shown that compounds within this class can inhibit inflammatory pathways:

  • In vitro assays revealed that certain derivatives reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo[3,4-b]pyridines has also been explored:

  • Specific derivatives demonstrated activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency compared to standard treatments .

The biological activity of 3-methyl-4-oxo derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : These compounds can modulate receptor activity, influencing pathways related to inflammation and immune response.
  • DNA Interaction : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindings
Rao et al. (2023)Demonstrated significant antitubercular activity against M. tuberculosis H37Rv strain with specific structural modifications enhancing efficacy .
Gunasundari et al. (2018)Evaluated the anti-inflammatory effects in vitro and noted a reduction in cytokine levels upon treatment with pyrazolo[3,4-b]pyridine derivatives .
Muthukumaran et al. (2022)Investigated the cytotoxic effects on various cancer cell lines; results indicated strong inhibitory effects on cell viability .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Feature Target Compound Patent Compound 1 Patent Compound 2
Core Structure Pyrazolo[3,4-b]pyridine Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine
Substituents - 3-methyl
- 4-oxo
- 1-phenyl
- 5-carboxamide (3-(trifluoromethyl)phenyl)
- 6-cyano-5-methylpyrimidin-4-yl
- Morpholin-4-yl-ethoxy group
- 4-hydroxy
- 4a-methyl
- 2-cyanopyridin-4-yl
- Morpholin-4-yl-ethoxy group
- 4-hydroxy
- 4a-methyl
Key Functional Groups CF₃ (electron-withdrawing), carboxamide Cyano (electron-withdrawing), morpholine-ethoxy (solubility-enhancing), hydroxy (H-bond donor/acceptor) Cyano, morpholine-ethoxy, hydroxy
Molecular Weight ~434.35 g/mol (estimated) ~706.68 g/mol (calculated) ~687.65 g/mol (calculated)
Potential Applications Not explicitly stated; likely kinase inhibition or oncology (inferred from analogs) Kinase inhibition (implied by structural motifs) Kinase inhibition (implied by structural motifs)

Key Observations:

Core Heterocycle Differences: The pyrazolo[3,4-b]pyridine core in the target compound contrasts with the pyrrolo[1,2-b]pyridazine cores in the patent compounds. Pyrrolo-pyridazines are larger and may offer distinct conformational flexibility or binding pocket interactions compared to pyrazolo-pyridines.

Substituent Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, whereas the morpholine-ethoxy groups in the patent analogs improve solubility—a critical factor in drug bioavailability. The cyano groups in the patent compounds may act as hydrogen-bond acceptors or stabilize π-π interactions in target binding pockets.

Molecular Weight and Drug-Likeness :

  • The target compound (~434 g/mol) falls closer to Lipinski’s “Rule of Five” guidelines (ideal for oral bioavailability) compared to the patent compounds (>700 g/mol), which may face challenges in pharmacokinetics .

Functional Group Synergy: Both the target and patent compounds employ carboxamide linkages, which can mediate interactions with biological targets (e.g., ATP-binding pockets in kinases).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.